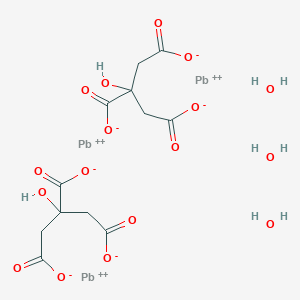

Lead(II) citrate trihydrate

Vue d'ensemble

Description

Lead(II) citrate trihydrate is a chemical compound that involves the interaction of lead with citrate, a biologically relevant ligand. The study of this interaction is significant due to the toxic effects of lead on humans. The compound has been characterized spectroscopically and structurally, revealing insights into its stability and reactivity in biological media, which is relevant to understanding lead's biotoxicity .

Synthesis Analysis

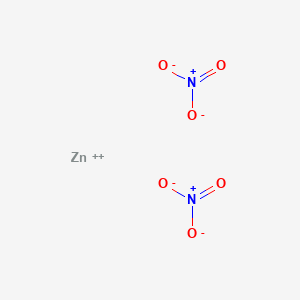

The synthesis of lead(II) citrate complexes has been achieved through the reaction of lead(II) nitrate with citric acid in water at various pH levels and molar ratios. For instance, a novel lead(II) citrate species was obtained at pH 2 with a 1:1–1:3 molar ratio of lead(II) nitrate to citric acid. Another synthesis at pH 4.8 with a 1:22.5 ratio of lead(II) nitrate to trisodium citrate resulted in a different lead(II) citrate complex . These syntheses provide valuable information on the formation and isolation of lead–citrate species from aqueous solutions.

Molecular Structure Analysis

The molecular structure of lead(II) citrate complexes has been elucidated using X-ray crystallography. The geometry around the lead ion in these complexes is often distorted due to the presence of a lone pair on the lead ion, which occupies one position in the coordination sphere. Citrate ligands can bridge multiple lead sites, forming structures with varying coordination geometries and numbers. For example, a two-dimensional structure with five distinct lead sites and four different modes of citrate bonding has been reported .

Chemical Reactions Analysis

Lead(II) citrate complexes exhibit reactivity towards bases, which is important for understanding their behavior in biological systems. The stability of these species in aqueous solutions and their reactivity are crucial for assessing the biotoxicity of lead. The formation of subacetate species in solutions of lead(II) acetate trihydrate in methanol and 2-methoxyethanol has been observed, indicating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of lead(II) citrate complexes are influenced by their molecular arrangements and coordination geometries. The lead coordination environments are often hemidirected, with irregular distributions of neighboring oxygen atoms. This results in varying coordination numbers and proximal as well as distal interactions with oxygen donors. The properties of these complexes, such as luminescence and hydration/dehydration behavior, have been studied to understand their potential applications and environmental impact .

Applications De Recherche Scientifique

Electron Microscopy

- Field : Biomedical Research

- Application : Lead(II) citrate trihydrate is widely used as a metal stain for ultra-thin sections in electron microscopy .

- Method : It binds to osmium and uranyl acetate, enhancing the contrast of several cellular structures . The preparation of solutions and usage requires careful handling due to its high reactivity with CO2 .

- Results : This staining technique has significantly improved the visibility and contrast of cellular structures in electron microscopy, enabling more detailed and accurate studies .

Soil Science

- Field : Environmental Science

- Application : Lead(II) citrate trihydrate has been used to investigate the effects of low-molecular-weight organic acids (LMWOAs) and residence time on the desorption of Cu, Cd, and Pb from soils .

- Method : The citric acid lead salt is introduced into the soil samples, and the desorption of the metals is monitored over time .

- Results : The study provided insights into the role of LMWOAs in the mobility and bioavailability of heavy metals in soils .

Dental Research

- Field : Dental Research

- Application : Lead(II) citrate trihydrate has been used to assess relationships between erosive damage to teeth and high intake of sports drinks .

- Method : The citric acid lead salt is used to simulate the erosive effect of sports drinks on tooth enamel .

- Results : The study highlighted the potential dental health risks associated with high consumption of sports drinks .

Safety And Hazards

Lead(II) citrate trihydrate is harmful if swallowed or inhaled . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is also harmful by inhalation and if swallowed . It may cause harm to the unborn child and possible risk of impaired fertility . It may cause eye irritation and skin irritation . It is harmful if absorbed through the skin .

Relevant Papers

Several papers have been published on Lead(II) citrate trihydrate. These include studies on its synthesis , spectroscopic and structural studies , and its use in electron microscopy . For more detailed information, please refer to these papers .

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMGSCJCDAUMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O17Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370602 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.05e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(II) citrate trihydrate | |

CAS RN |

6107-83-1 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

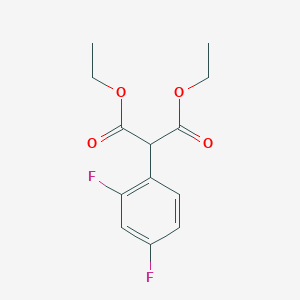

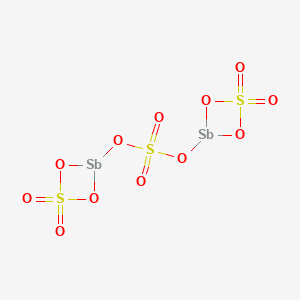

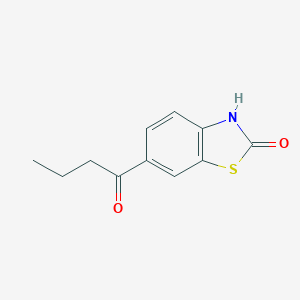

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.